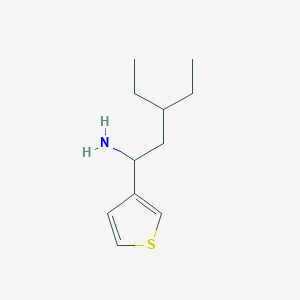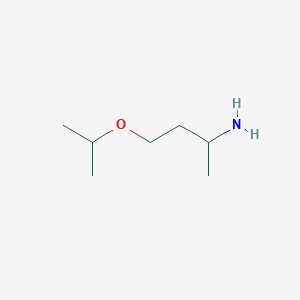
3-Amino-2-(azetidin-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(azetidin-3-yl)propan-1-ol is a compound that features both an azetidine ring and an amino alcohol moiety. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its presence in various biologically active molecules. The compound’s unique structure makes it a valuable target for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(azetidin-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
Another method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction employs boronic acids and palladium catalysts to couple brominated pyrazole-azetidine hybrids with various boronic acids .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The aza-Michael addition and Suzuki–Miyaura cross-coupling reactions can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst loading.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-(azetidin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidine ring can be reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-2-(azetidin-3-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and pharmaceuticals.
Biology: The compound’s structural similarity to natural amino acids makes it a useful tool for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the development of novel materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Amino-2-(azetidin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to enzymes and receptors with high affinity. This binding can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-3-carboxylic acid: A structural analogue used in the study of protein synthesis and folding.
3-Amino-1-propanol: A simpler amino alcohol that lacks the azetidine ring but shares similar chemical properties.
Uniqueness
3-Amino-2-(azetidin-3-yl)propan-1-ol is unique due to the presence of both the azetidine ring and the amino alcohol moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
3-amino-2-(azetidin-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H14N2O/c7-1-5(4-9)6-2-8-3-6/h5-6,8-9H,1-4,7H2 |
Clé InChI |
SPFBXVJUXXFCTG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


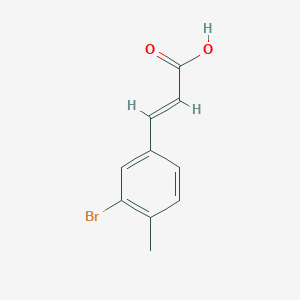
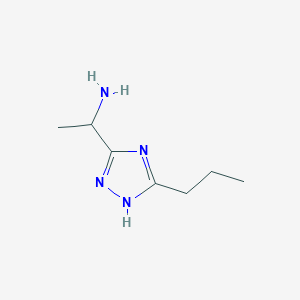
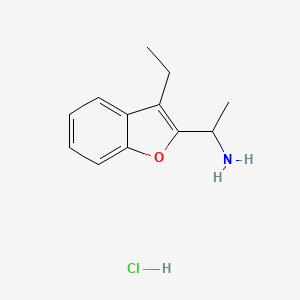
![8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13244107.png)
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B13244114.png)
![N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine](/img/structure/B13244125.png)
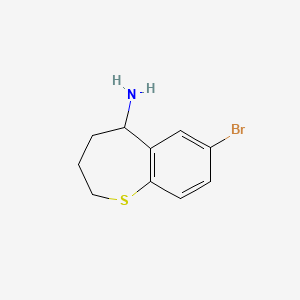
![2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol](/img/structure/B13244132.png)

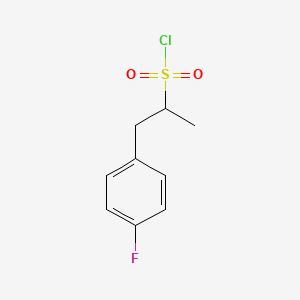
![N-[(2-Methoxypyridin-4-yl)methyl]guanidine](/img/structure/B13244147.png)
